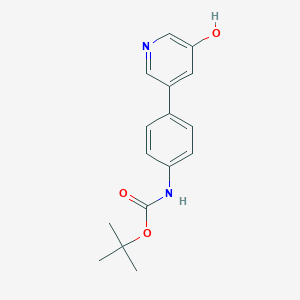
5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-BOC-Aminophenyl)-3-hydroxypyridine (5-APHP) is an aromatic compound that has been studied extensively in recent years due to its wide range of applications in the laboratory. It is a versatile molecule that is used in a variety of scientific research applications, including the synthesis of pharmaceutical compounds, the production of medical imaging agents, and the development of new materials.
Aplicaciones Científicas De Investigación
5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of pharmaceutical compounds, such as antifungal agents, anti-inflammatory drugs, and anticonvulsants. It is also used in the production of medical imaging agents, such as gadolinium-based contrast agents. In addition, 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% is used in the development of new materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% is not fully understood. However, it is believed to act as an antioxidant, protecting cells and tissues from oxidative damage caused by free radicals. It is also believed to act as an anti-inflammatory agent, reducing inflammation in the body. In addition, 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% has been shown to inhibit the growth of certain cancer cells, suggesting that it may have potential anti-cancer properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% are not fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties, as well as potential anti-cancer properties. In addition, 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% has been shown to reduce the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This suggests that it may have potential therapeutic applications in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% in laboratory experiments is its low cost and easy availability. It is also relatively easy to synthesize and purify. However, there are some limitations to using 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% in laboratory experiments, such as the lack of detailed information on its mechanism of action and its potential toxicity.
Direcciones Futuras
There are a number of potential future directions for research on 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95%. These include further investigations into its mechanism of action, its potential therapeutic applications, and its safety and toxicity profiles. In addition, further research is needed to explore its potential applications in the synthesis of pharmaceutical compounds and in the development of new materials. Finally, further research is needed to investigate the biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% and its potential interactions with other compounds.
Métodos De Síntesis
5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% can be synthesized from 4-bromo-2-chloro-5-nitropyridine (BCNP) and 4-bromo-2-chloro-5-nitroaniline (BCNA) using a three-step synthesis method. In the first step, BCNP is reacted with BCNA in an aqueous solution containing a base catalyst, such as sodium hydroxide. This reaction produces 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% and the byproduct, 4-bromo-2-chloro-5-nitrobenzoic acid (BCNBA). In the second step, the BCNBA is removed from the reaction mixture, leaving 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% as the desired product. In the third step, the 5-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95% is isolated and purified using a variety of techniques, such as column chromatography.
Propiedades
IUPAC Name |
tert-butyl N-[4-(5-hydroxypyridin-3-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-11(5-7-13)12-8-14(19)10-17-9-12/h4-10,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESLIBPENCVUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


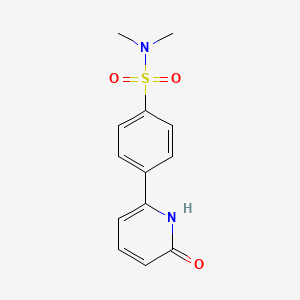
![3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368943.png)

![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368958.png)
![3-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368959.png)
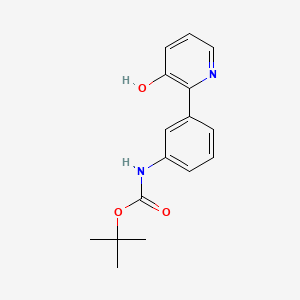

![2-Hydroxy-6-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368971.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368994.png)
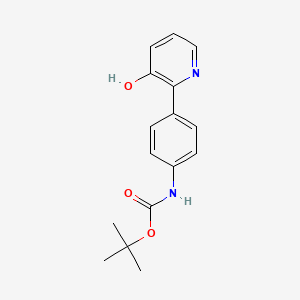
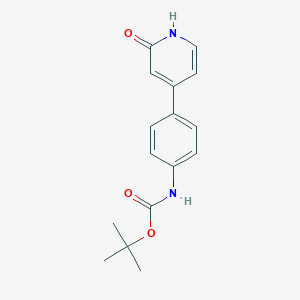
![2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369043.png)
![2-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369048.png)